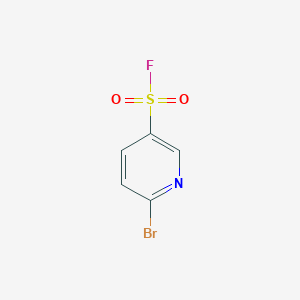
6-Bromopyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromopyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and are widely used in various fields of chemistry and biology. The presence of both bromine and sulfonyl fluoride groups in the pyridine ring makes this compound particularly interesting for synthetic and medicinal chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into a bromopyridine precursor. One common method is the reaction of 6-bromopyridine with a sulfonyl fluoride reagent under suitable conditions. For example, a facile one-pot synthesis can be achieved using sulfonates or sulfonic acids as starting materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of readily available and inexpensive reagents, along with mild reaction conditions, makes the industrial synthesis feasible.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
6-Bromopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromopyridine-3-sulfonyl fluoride involves the covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with amino acid residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This covalent modification can alter the function of the target protein, making it a valuable tool in chemical biology and drug discovery.
Comparación Con Compuestos Similares
- 2-Bromopyridine-3-sulfonyl fluoride
- 4-Bromopyridine-3-sulfonyl fluoride
- 6-Chloropyridine-3-sulfonyl fluoride
Comparison: 6-Bromopyridine-3-sulfonyl fluoride is unique due to the specific positioning of the bromine and sulfonyl fluoride groups on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its chlorinated analogs, the brominated compound may exhibit different reactivity patterns due to the differing electronic effects of bromine and chlorine .
Propiedades
Fórmula molecular |
C5H3BrFNO2S |
|---|---|
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
6-bromopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
Clave InChI |
MHWWGFYXAIQYFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)(=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
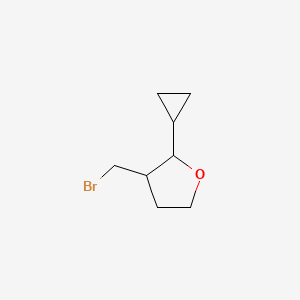
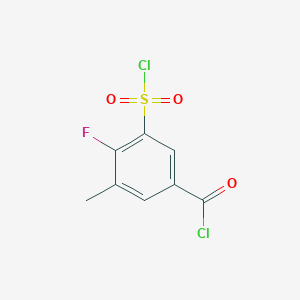
![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
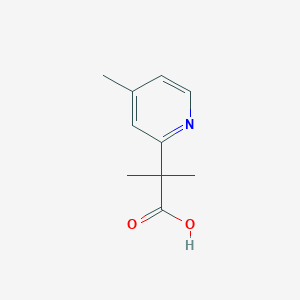
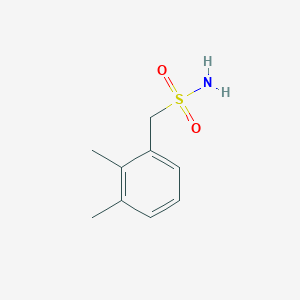
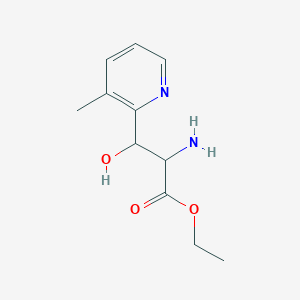
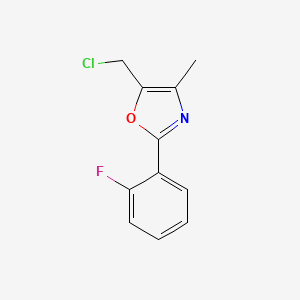
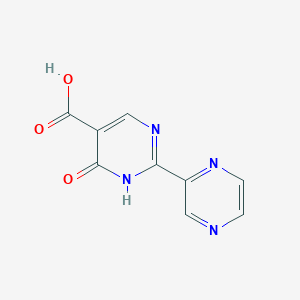
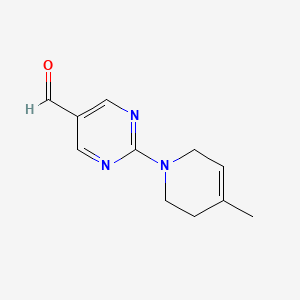
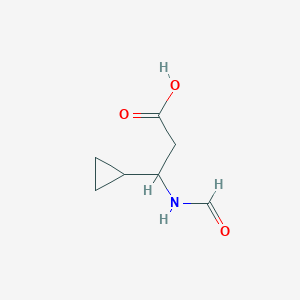
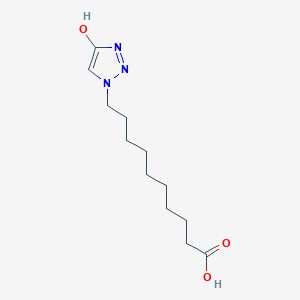
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
